molecular formula C3H4N4OS B1267634 4-Amino-1,2,5-thiadiazole-3-carboxamide CAS No. 88947-28-8

4-Amino-1,2,5-thiadiazole-3-carboxamide

Cat. No. B1267634
CAS RN: 88947-28-8
M. Wt: 144.16 g/mol
InChI Key: XWHJUQGCJOPMRW-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carboxamide is a chemical compound belonging to the thiadiazole family, which is known for its diverse chemical and biological properties. Thiadiazoles are heterocyclic compounds containing a ring made of two carbon atoms and three nitrogen atoms. The specific structure of 4-Amino-1,2,5-thiadiazole-3-carboxamide makes it of interest for various synthetic and analytical applications.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including 4-Amino-1,2,5-thiadiazole-3-carboxamide, often involves cyclization reactions. For instance, the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives utilizes initial cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method provides access to various thiadiazole derivatives in good yields and purities (Park et al., 2009).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the amino-thiadiazole motif, is characterized by X-ray crystallography and spectroscopic methods. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and interactions with biological targets.

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, reflecting their versatile chemical properties. For example, they participate in N-S bond formation, a key step in synthesizing many thiadiazole derivatives. This process is facilitated by reagents such as I2 in water, indicating the potential for environmentally benign synthesis routes (Jatangi et al., 2018).

Scientific Research Applications

  • Antifungal Applications

    • Field : Green and Sustainable Chemistry .
    • Application Summary : 1,3,4-thiadiazole derivatives of glucosides have been synthesized and shown to exhibit good antifungal activities .
    • Methods of Application : These compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
    • Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
  • Antimicrobial Applications

    • Field : Pharmaceutical Chemistry .
    • Application Summary : 1,3,4-thiadiazole moiety has various biological activities including anti-microbial. Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
    • Methods of Application : Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
    • Results : The present review considers some structural modifications of thiadiazole scaffold that can be beneficial for anti-microbial activity .
  • Antibacterial Applications

    • Field : Organic Chemistry .
    • Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit antibacterial activity against various bacteria strains .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
  • Anticancer Applications

    • Field : Pharmaceutical Chemistry .
    • Application Summary : 1,3,4-thiadiazole moiety has various biological activities including anticancer . Some drugs with thiadiazole scaffold produce diverse biological action .
    • Methods of Application : Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anticancer agents .
    • Results : The present review considers some structural modifications of thiadiazole scaffold that can be beneficial for anticancer activity .
  • Antiviral Applications

    • Field : Organic Chemistry .
    • Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit antiviral activity .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds were found to have an inhibitory effect on various virus strains .
  • Anti-inflammatory Applications

    • Field : Pharmaceutical Chemistry .
    • Application Summary : 1,3,4-thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory .
    • Methods of Application : Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-inflammatory agents .
    • Results : The present review considers some structural modifications of thiadiazole scaffold that can be beneficial for anti-inflammatory activity .
  • Antimicrobial Agents

    • Field : Pharmaceutical Chemistry .
    • Application Summary : 1,3,4-Thiadiazole derivatives have shown extensive biological activities, including as antimicrobial agents . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The present review considers some structural modifications of the thiadiazole scaffold that can be beneficial for antimicrobial activity .
  • Antifungal Agents

    • Field : Green and Sustainable Chemistry .
    • Application Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
    • Methods of Application : These compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
    • Results : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
  • Antibacterial Agents

    • Field : Organic Chemistry .
    • Application Summary : 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including antibacterial activities .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These compounds were found to have an inhibitory effect on various bacteria strains .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with it include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHJUQGCJOPMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325326
Record name 4-amino-1,2,5-thiadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,5-thiadiazole-3-carboxamide

CAS RN

88947-28-8
Record name 88947-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-1,2,5-thiadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YF Shealy, JD Clayton - The Journal of Organic Chemistry, 1963 - ACS Publications
Basic reagents cleave the pyrimidine ring of [1, 2, 5] thiadiazolo [3, 4-d] pyrimidin-7 (6/7)-one (VII) under mild conditions. The products of these reactions are derivatives of the recently …
Number of citations: 14 pubs.acs.org
YF Shealy, CA O'Dell - The Journal of Organic Chemistry, 1965 - ACS Publications
The procedure employed in the formation of the thiadiazolecarboxamidines (Ila-d) was successfully ex-tended to v-triazolo [4, 5-d] pyrimidines devoid of sub-stituents (other than …
Number of citations: 6 pubs.acs.org
YF Shealy, CA O'Dell - The Journal of Organic Chemistry, 1964 - ACS Publications
The structural assignments (VII-X) for the products of these reactions are based on their composition, characteristic ultraviolet spectra, and analogy to V-VI. However, if amino-group …
Number of citations: 12 pubs.acs.org
T Rabini, G Vita - The Journal of Organic Chemistry, 1965 - ACS Publications
2-CH, A 31 7.5 57.0 33.0 2.5 2-CH, 6 A 4.5 10.25 77.25 10.0 2 3-CH, 6 A 3 5.5 70, 0 24.5 4-CH, 6 A 24 24.25 74.75 1.0 2-C2H, A 14 8 70d 9 10 3-C2H, A 20 9 666 25 4-C2H, A 8 30 56.5…
Number of citations: 23 pubs.acs.org

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